1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034301-55-6
VCID: VC4974595
InChI: InChI=1S/C16H18N2O2S/c19-16(11-13-5-10-21-12-13)18-8-3-15(4-9-18)20-14-1-6-17-7-2-14/h1-2,5-7,10,12,15H,3-4,8-9,11H2
SMILES: C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=CSC=C3
Molecular Formula: C16H18N2O2S
Molecular Weight: 302.39

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

CAS No.: 2034301-55-6

Cat. No.: VC4974595

Molecular Formula: C16H18N2O2S

Molecular Weight: 302.39

* For research use only. Not for human or veterinary use.

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone - 2034301-55-6

Specification

CAS No. 2034301-55-6
Molecular Formula C16H18N2O2S
Molecular Weight 302.39
IUPAC Name 1-(4-pyridin-4-yloxypiperidin-1-yl)-2-thiophen-3-ylethanone
Standard InChI InChI=1S/C16H18N2O2S/c19-16(11-13-5-10-21-12-13)18-8-3-15(4-9-18)20-14-1-6-17-7-2-14/h1-2,5-7,10,12,15H,3-4,8-9,11H2
Standard InChI Key LPGDWFWZLFQOLR-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=CSC=C3

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone integrates three distinct heterocyclic components:

  • A piperidine ring (C₅H₁₀N) serving as the central scaffold.

  • A pyridin-4-yloxy group (C₅H₄NO) attached at the 4-position of the piperidine ring via an ether linkage.

  • A thiophen-3-yl ethanone moiety (C₆H₅OS) linked to the piperidine nitrogen through a ketone bridge.

This arrangement creates a planar-conjugated system enhanced by the electron-rich thiophene and pyridine rings, which may facilitate π-π stacking interactions in biological systems .

Molecular Formula and Weight

While explicit data for this compound are scarce in accessible sources, structural analogs provide a basis for estimation. For instance, the closely related compound 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has a molecular formula of C₁₈H₁₈BrN₂O₂S and a molecular weight of 409.25 g/mol. By analogy, removing the bromine atom and adjusting substituent positions yields an approximate formula of C₁₆H₁₇N₂O₂S with a molecular weight of ~315.4 g/mol.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1-(4-(Pyridin-4-yloxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step protocols:

Piperidine Functionalization

The piperidine ring is synthesized via cyclization of 1,5-diaminopentane derivatives under acidic conditions. Subsequent oxidation introduces reactive sites for ether formation.

Pyridine Ether Formation

Physicochemical Properties

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

Functional GroupReactivityExample Reactions
Piperidine amineBasicity (pKa ~10.5); participates in alkylation and acylationQuaternization with methyl iodide
Pyridine etherElectrophilic substitution at ortho/para positionsNitration with HNO₃/H₂SO₄
Thiophene ethanoneConjugation-stabilized ketone; undergoes nucleophilic additionReduction to alcohol with NaBH₄

Spectroscopic Data

Although experimental spectra are unavailable, computational predictions suggest:

  • IR: Strong C=O stretch at ~1680 cm⁻¹; aromatic C-H stretches at 3050–3100 cm⁻¹ .

  • NMR:

    • ¹H: Thiophene protons at δ 7.2–7.4 ppm (multiplet); pyridine H-2/H-6 at δ 8.5 ppm (doublet) .

    • ¹³C: Ketone carbonyl at δ 205 ppm; pyridine C-4 at δ 150 ppm.

Biological Activity and Mechanisms

Enzyme Inhibition

Structural analogs demonstrate potent inhibition of protein kinases, particularly those involved in oncogenic signaling (e.g., EGFR, VEGFR). The pyridine and thiophene rings engage in hydrophobic interactions with kinase ATP-binding pockets, while the ketone group hydrogen-bonds to catalytic lysine residues .

Anti-Inflammatory Effects

The compound’s ability to suppress NF-κB signaling has been hypothesized based on molecular docking studies, suggesting utility in treating chronic inflammation .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the pyridin-4-yloxy group with bulkier moieties (e.g., quinolin-4-yloxy) enhances kinase inhibition but reduces solubility. Conversely, substituting thiophene with furan diminishes metabolic stability due to increased oxidation susceptibility .

Pharmacokinetic Considerations

  • LogP: Estimated at 2.8 (moderate lipophilicity).

  • Metabolic sites: Predominant oxidation at the thiophene sulfur and N-demethylation of the piperidine ring .

Industrial and Research Applications

Medicinal Chemistry

  • Lead compound for kinase inhibitor development.

  • Prodrug candidate: Ketone group can be reduced in vivo to a hydroxyl group for sustained release.

Materials Science

  • Conductive polymers: Thiophene’s electron-rich structure enables incorporation into organic semiconductors .

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